molecular formula C19H17NO2 B15161461 N-(3-Ethylphenyl)-3-hydroxynaphthalene-2-carboxamide CAS No. 666736-38-5

N-(3-Ethylphenyl)-3-hydroxynaphthalene-2-carboxamide

Cat. No.: B15161461
CAS No.: 666736-38-5
M. Wt: 291.3 g/mol
InChI Key: UAHKRJPFQOWSOF-UHFFFAOYSA-N
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Description

N-(3-Ethylphenyl)-3-hydroxynaphthalene-2-carboxamide is an organic compound that belongs to the class of naphthalene carboxamides This compound is characterized by the presence of a 3-ethylphenyl group attached to the nitrogen atom of the carboxamide and a hydroxyl group at the 3-position of the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Ethylphenyl)-3-hydroxynaphthalene-2-carboxamide typically involves the reaction of 3-hydroxynaphthalene-2-carboxylic acid with 3-ethylphenylamine. The reaction is carried out under acidic or basic conditions to facilitate the formation of the amide bond. Common reagents used in this synthesis include coupling agents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) to activate the carboxylic acid group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-Ethylphenyl)-3-hydroxynaphthalene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Halogenating agents (e.g., bromine) or nucleophiles (e.g., amines) are used under appropriate conditions.

Major Products Formed

    Oxidation: Formation of 3-oxo-naphthalene-2-carboxamide.

    Reduction: Formation of N-(3-ethylphenyl)-3-aminonaphthalene-2-carboxamide.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-(3-Ethylphenyl)-3-hydroxynaphthalene-2-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-Ethylphenyl)-3-hydroxynaphthalene-2-carboxamide involves its interaction with specific molecular targets. The hydroxyl and amide groups play crucial roles in binding to enzymes or receptors, modulating their activity. The compound may also interfere with cellular pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(3-Ethylphenyl)-3-aminonaphthalene-2-carboxamide: Similar structure but with an amine group instead of a hydroxyl group.

    N-(3-Ethylphenyl)-3-methoxynaphthalene-2-carboxamide: Contains a methoxy group instead of a hydroxyl group.

Uniqueness

N-(3-Ethylphenyl)-3-hydroxynaphthalene-2-carboxamide is unique due to the presence of both a hydroxyl group and an amide group, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

666736-38-5

Molecular Formula

C19H17NO2

Molecular Weight

291.3 g/mol

IUPAC Name

N-(3-ethylphenyl)-3-hydroxynaphthalene-2-carboxamide

InChI

InChI=1S/C19H17NO2/c1-2-13-6-5-9-16(10-13)20-19(22)17-11-14-7-3-4-8-15(14)12-18(17)21/h3-12,21H,2H2,1H3,(H,20,22)

InChI Key

UAHKRJPFQOWSOF-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=CC=C1)NC(=O)C2=CC3=CC=CC=C3C=C2O

Origin of Product

United States

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